molecular formula C14H14F4O B7976359 4-Fluoro-3-(trifluoromethyl)phenyl cyclohexyl ketone

4-Fluoro-3-(trifluoromethyl)phenyl cyclohexyl ketone

Cat. No.: B7976359
M. Wt: 274.25 g/mol
InChI Key: BYIPTVIPKUCICM-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)phenyl cyclohexyl ketone is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, which is further connected to a cyclohexyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to the phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions . The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethyl)phenyl cyclohexyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine or trifluoromethyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Fluoro-3-(trifluoromethyl)phenyl cyclohexyl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)phenyl cyclohexyl ketone involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can form strong interactions with proteins and other biomolecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(trifluoromethyl)phenyl cyclohexyl ketone: Similar structure but with a chlorine atom instead of fluorine.

    4-Fluoro-3-(trifluoromethyl)phenyl methyl ketone: Similar structure but with a methyl ketone group instead of a cyclohexyl ketone.

Uniqueness

4-Fluoro-3-(trifluoromethyl)phenyl cyclohexyl ketone is unique due to the combination of fluorine and trifluoromethyl groups on the phenyl ring, coupled with the cyclohexyl ketone moiety. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

cyclohexyl-[4-fluoro-3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F4O/c15-12-7-6-10(8-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIPTVIPKUCICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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